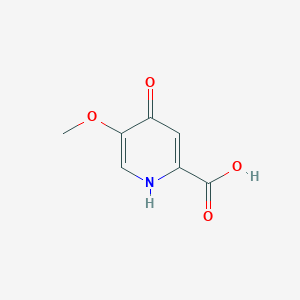

4-Hydroxy-5-methoxy-2-pyridinecarboxylic acid

Description

Properties

IUPAC Name |

5-methoxy-4-oxo-1H-pyridine-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7NO4/c1-12-6-3-8-4(7(10)11)2-5(6)9/h2-3H,1H3,(H,8,9)(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ASXFTGFWMQJKMS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CNC(=CC1=O)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80474745 | |

| Record name | 4-hydroxy-5-methoxy-2-pyridinecarboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80474745 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

169.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

51727-04-9 | |

| Record name | 4-hydroxy-5-methoxy-2-pyridinecarboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80474745 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Proposed Synthesis of 4-Hydroxy-5-methoxy-2-pyridinecarboxylic acid

Proposed Synthetic Strategy

The proposed synthesis is a multi-step process beginning with the commercially available 5-methoxy-2-methylpyridine. The strategy involves the introduction of a hydroxyl group at the C-4 position via a nitration-reduction-diazotization sequence, facilitated by the activation of the pyridine ring through N-oxidation. The final step is the oxidation of the C-2 methyl group to the desired carboxylic acid.

Part 1: Synthesis of the Key Intermediate, 4-Hydroxy-5-methoxy-2-methylpyridine

This part details the functionalization of the pyridine ring to install the required hydroxyl group at the C-4 position.

The initial step involves the oxidation of the pyridine nitrogen to form the corresponding N-oxide. This transformation activates the pyridine ring for electrophilic substitution, particularly at the C-4 position, and is a common strategy in pyridine chemistry.[1] Pyridine-N-oxide is more reactive towards electrophilic aromatic substitution than pyridine itself because the oxygen atom can donate electrons into the ring via resonance.[1]

Experimental Protocol (Adapted from Hydrogen Peroxide in Acetic Acid Method): A procedure analogous to the N-oxidation of 3,5-Lutidine can be employed.[2]

-

To a reaction flask containing acetic acid, add 5-methoxy-2-methylpyridine (1.0 eq).

-

Heat the mixture to 60-70°C.

-

Add hydrogen peroxide (e.g., 45% aqueous solution, ~2.0 eq) dropwise over a period of 1-2 hours, maintaining the temperature.

-

After the addition is complete, heat the mixture to 90°C and maintain this temperature for several hours (e.g., 6 hours) to ensure the reaction goes to completion.[2]

-

Monitor the reaction by Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction mixture. Acetic acid and water can be distilled off under reduced pressure to yield the crude N-oxide product, which may be used in the next step without further purification.[2]

| Parameter | Value (based on analogous reaction) | Reference |

| Starting Material | 3,5-Lutidine (1.16 mol) | [2] |

| Reagents | Acetic Acid (400 ml), Hydrogen Peroxide (45%, 400 ml total) | [2] |

| Temperature | 60-70°C (addition), 90-100°C (reaction) | [2] |

| Reaction Time | 8 hours | [2] |

| Yield | Not specified (used directly in next step) | [2] |

The N-oxide readily undergoes nitration at the C-4 position. A standard method using a mixture of fuming nitric acid and concentrated sulfuric acid is effective.[3]

Experimental Protocol (Adapted from Nitration of Pyridine-N-oxide): [3]

-

Prepare the nitrating acid by slowly adding concentrated sulfuric acid (e.g., 2.5 parts by volume) to fuming nitric acid (e.g., 1 part by volume) while cooling in an ice bath.[3]

-

In a three-neck flask equipped with a reflux condenser and thermometer, add 5-methoxy-2-methylpyridine N-oxide (1.0 eq).

-

Heat the N-oxide to approximately 60°C.

-

Add the nitrating acid dropwise over 30 minutes.

-

After the addition, heat the reaction mixture to an internal temperature of 125-130°C for 3 hours.[3]

-

After cooling, carefully pour the reaction mixture onto crushed ice.

-

Neutralize the solution to pH 7-8 with a saturated sodium carbonate solution. A yellow solid should precipitate.[3]

-

Collect the crude product by filtration. The product can be separated from inorganic salts by dissolving it in a suitable organic solvent like acetone, filtering the insoluble salts, and evaporating the solvent.[3]

| Parameter | Value (based on analogous reaction) | Reference |

| Starting Material | Pyridine-N-oxide (100 mmol) | [3] |

| Reagents | Fuming HNO₃ (0.29 mol), Conc. H₂SO₄ (0.56 mol) | [3] |

| Temperature | 125-130°C | [3] |

| Reaction Time | 3 hours | [3] |

| Yield | 42% | [3] |

The reduction of the nitro group and the deoxygenation of the N-oxide can often be accomplished in a single step. Reduction with iron powder in an acidic medium is a common and effective method for converting 4-nitropyridine-N-oxides directly to 4-aminopyridines.[4]

Experimental Protocol (Adapted from Reduction of 4-Nitropyridine-N-oxide): [4]

-

To a flask containing 5-methoxy-4-nitro-2-methylpyridine N-oxide (1.0 eq), add water and an acid (e.g., hydrochloric or sulfuric acid).

-

Heat the mixture to reflux.

-

Gradually add iron powder (excess, e.g., 3-5 eq) to the refluxing solution.

-

Continue refluxing for several hours until the reaction is complete (monitored by TLC).

-

Cool the reaction mixture and neutralize it with a base such as sodium carbonate.

-

Filter the mixture to remove iron salts.

-

The aqueous filtrate can be concentrated, and the product, 4-amino-5-methoxy-2-methylpyridine, can be extracted with an organic solvent like ethyl acetate or ethanol.[4]

| Parameter | Value (based on analogous reaction) | Reference |

| Starting Material | 4-Nitropyridine-N-oxide | [4] |

| Reagents | Iron powder, Hydrochloric or Sulfuric Acid | [4] |

| Solvent | Water | [4] |

| Temperature | Reflux | [4] |

| Yield | 80-90% | [4] |

The conversion of the 4-amino group to a 4-hydroxyl group is achieved via a Sandmeyer-type reaction.[5] This involves the formation of a diazonium salt intermediate by treating the amine with nitrous acid (generated in situ from sodium nitrite and a strong acid), followed by hydrolysis upon heating.[5][6]

Experimental Protocol (General Procedure):

-

Dissolve 4-amino-5-methoxy-2-methylpyridine (1.0 eq) in an aqueous solution of a strong mineral acid (e.g., H₂SO₄ or HCl).

-

Cool the solution to 0-5°C in an ice-salt bath.

-

Slowly add a pre-cooled aqueous solution of sodium nitrite (NaNO₂, ~1.1 eq) dropwise, keeping the temperature below 5°C. Stir for 30-60 minutes at this temperature to ensure complete formation of the diazonium salt.[6]

-

To induce hydrolysis, slowly heat the solution. The decomposition of the diazonium salt, evidenced by the evolution of nitrogen gas, will occur.[6] Often, heating to 50-100°C is sufficient.

-

After gas evolution ceases, cool the reaction mixture.

-

Neutralize the solution with a suitable base.

-

Extract the product, 4-hydroxy-5-methoxy-2-methylpyridine, with an appropriate organic solvent.

-

Purify the product by recrystallization or chromatography.

| Parameter | Value (General Conditions) | Reference |

| Reagents | Sodium Nitrite (NaNO₂), Mineral Acid (HCl, H₂SO₄) | [6] |

| Diazotization Temp. | 0-5°C | [6] |

| Hydrolysis Temp. | Elevated (e.g., 50-100°C) | [5] |

| Yield | Highly variable, dependent on substrate stability | N/A |

Part 2: Oxidation of 4-Hydroxy-5-methoxy-2-methylpyridine

The final step is the oxidation of the methyl group at the C-2 position to a carboxylic acid. This transformation is well-documented for 2-methylpyridines (2-picolines).[7][8]

A classic and robust method for this conversion is oxidation with potassium permanganate (KMnO₄) in an aqueous solution.[9]

Experimental Protocol (Adapted from Oxidation of α-picoline): [9]

-

In a large three-necked flask fitted with a reflux condenser and stirrer, dissolve 4-hydroxy-5-methoxy-2-methylpyridine (1.0 eq) in water.

-

Add potassium permanganate (KMnO₄, approx. 2.2 eq total) in portions.

-

Heat the solution on a steam bath. As the reaction proceeds, the purple color of the permanganate will disappear. Add subsequent portions of KMnO₄ and continue heating until all the oxidant is consumed.[9]

-

Filter the hot reaction mixture to remove the precipitated manganese dioxide (MnO₂). Wash the filter cake with hot water.

-

Combine the filtrates and concentrate under reduced pressure.

-

Acidify the concentrated solution with concentrated hydrochloric acid.

-

Evaporate the solution to dryness under reduced pressure. The final product, this compound, can be extracted from the solid residue with a solvent like hot ethanol.[9]

| Parameter | Value (based on analogous reaction) | Reference |

| Starting Material | α-Picoline (0.54 mole) | [9] |

| Reagent | Potassium Permanganate (KMnO₄, 1.14 mole total) | [9] |

| Solvent | Water | [9] |

| Temperature | Steam bath (~100°C) | [9] |

| Reaction Time | ~3.5 hours | [9] |

| Yield | 50-55% (as hydrochloride salt) | [9] |

A more modern and environmentally benign approach involves the use of a radical catalyst, such as N-hydroxyphthalimide (NHPI), in the presence of transition metal co-catalysts and oxygen or air as the terminal oxidant.[10]

Experimental Protocol (Adapted from Aerobic Oxidation of 3-picoline): [10]

-

Charge an autoclave or a reaction vessel suitable for pressure reactions with 4-hydroxy-5-methoxy-2-methylpyridine (1.0 eq), N-hydroxyphthalimide (NHPI, e.g., 4.5 mol%), a cobalt(II) salt like Co(OAc)₂ (e.g., 0.5 mol%), and an optional bromide source (e.g., a phosphonium bromide, 1 mol%) in acetic acid.[10]

-

Seal the vessel, pressurize with air or oxygen (e.g., 2.0 MPa), and heat to the desired temperature (e.g., 170-210°C).[10]

-

Maintain the reaction under these conditions for several hours (e.g., 4 hours).

-

After cooling and depressurizing the vessel, the product can be isolated by standard workup procedures, which may include solvent removal, neutralization, and crystallization or chromatography.

| Parameter | Value (based on analogous reaction) | Reference |

| Starting Material | 3-Picoline | [10] |

| Catalysts | Co(OAc)₂ (0.5 mol%), NHPI (4.5 mol%), Organic Bromide (1 mol%) | [10] |

| Oxidant | Air (2.0 MPa) | [10] |

| Solvent | Acetic Acid | [10] |

| Temperature | 170-210°C | [10] |

| Reaction Time | 4 hours | [10] |

| Yield | Up to 77% selectivity at 96% conversion | [10] |

Conclusion

This technical guide outlines a comprehensive, albeit proposed, synthetic route to this compound. The pathway leverages a series of reliable and well-documented transformations in pyridine chemistry. It begins with the activation of a 5-methoxy-2-methylpyridine precursor via N-oxidation, followed by a regioselective introduction of a 4-hydroxyl group through a nitration-reduction-diazotization sequence. The synthesis culminates in the oxidation of the 2-methyl group to the target carboxylic acid, for which both classical and modern catalytic methods are presented. Researchers and drug development professionals can use this guide as a foundational blueprint for the laboratory-scale synthesis of this and other similarly substituted pyridinecarboxylic acids.

References

- 1. bhu.ac.in [bhu.ac.in]

- 2. US6245913B1 - Synthetic procedure for 5-methoxy-2-[(4-methoxy-3,5-dimethyl-2-pyridinyl)-methylthio]-IH-benzimidazole hydrochloride and its conversion to omeprazole - Google Patents [patents.google.com]

- 3. Making sure you're not a bot! [oc-praktikum.de]

- 4. mdpi.org [mdpi.org]

- 5. Sandmeyer reaction - Wikipedia [en.wikipedia.org]

- 6. web.mnstate.edu [web.mnstate.edu]

- 7. 2-Methylpyridine - Wikipedia [en.wikipedia.org]

- 8. US2109954A - Oxidation of alkyl pyridines and alkyl quinolines - Google Patents [patents.google.com]

- 9. Organic Syntheses Procedure [orgsyn.org]

- 10. mdpi.com [mdpi.com]

In-Depth Technical Guide: 4-Hydroxy-5-methoxy-2-pyridinecarboxylic Acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

4-Hydroxy-5-methoxy-2-pyridinecarboxylic acid, a pyridinecarboxylic acid derivative, presents a scaffold of interest for chemical and pharmaceutical research. This document provides a comprehensive overview of its known chemical properties. Despite a thorough review of available scientific literature and chemical databases, detailed experimental protocols for its synthesis and analysis, as well as data on its biological activity, remain largely uncharacterized. This guide summarizes the currently available data and highlights areas for future investigation.

Chemical Properties

This compound (CAS No. 51727-04-9) is a heterocyclic organic compound with the molecular formula C₇H₇NO₄.[1] Its chemical structure consists of a pyridine ring substituted with a hydroxyl group at the 4-position, a methoxy group at the 5-position, and a carboxylic acid group at the 2-position.

Physicochemical Data

A summary of the key physicochemical properties of this compound is presented in Table 1. It is important to note that some of these values are predicted through computational models and await experimental verification.

| Property | Value | Source |

| Molecular Formula | C₇H₇NO₄ | [1] |

| Molar Mass | 169.13 g/mol | N/A |

| CAS Number | 51727-04-9 | [2] |

| Melting Point | 251-253 °C | N/A |

| Boiling Point (Predicted) | 531.6 °C | N/A |

| Density (Predicted) | 1.437 g/cm³ | N/A |

| Solubility | Data not available | N/A |

| pKa | Data not available | N/A |

Table 1: Physicochemical Properties of this compound

Spectroscopic Data

Experimental Protocols

Currently, there are no specific, detailed, and publicly available experimental protocols for the synthesis and analysis of this compound. The synthesis of structurally similar compounds, such as 4-methoxy-pyridine-2-carboxylic acid methyl ester and 3-hydroxy-4-methoxypicolinic acid, has been documented. These protocols may serve as a starting point for developing a synthetic route to the target compound.

Proposed Synthetic Workflow

A potential synthetic approach could involve the modification of a suitable pyridine precursor. The logical workflow for such a synthesis is outlined below.

Figure 1: A generalized workflow for the potential synthesis of this compound.

Biological Activity and Signaling Pathways

As of the latest literature search, there is no published information regarding the biological activity, mechanism of action, or associated signaling pathways for this compound.

Future Research Directions

The absence of biological data presents a significant opportunity for investigation. A logical workflow for the initial biological screening of this compound is proposed below.

Figure 2: A proposed workflow for the initial biological evaluation of this compound.

Conclusion

This compound is a chemical entity with established basic physical properties but lacks in-depth experimental characterization and biological evaluation. This guide has summarized the available information and outlined logical workflows for future research. The synthesis, detailed analytical characterization, and comprehensive biological screening of this compound are critical next steps to unlock its potential in medicinal chemistry and drug discovery. The provided frameworks for experimental protocols and biological screening are intended to serve as a roadmap for researchers venturing into the study of this and similar novel chemical entities.

References

A Comprehensive Technical Guide to 5-(4-chlorobutyl)-1-cyclohexyl-1H-tetrazole (CAS 73963-42-5)

An Important Intermediate in Pharmaceutical Synthesis

Disclaimer: The CAS number provided in the topic, 51727-04-9, did not yield specific results. The information presented here pertains to 5-(4-chlorobutyl)-1-cyclohexyl-1H-tetrazole, which is consistently associated with CAS number 73963-42-5 in the scientific literature and chemical databases. This document is intended for researchers, scientists, and drug development professionals.

Core Properties

5-(4-chlorobutyl)-1-cyclohexyl-1H-tetrazole is a heterocyclic compound that serves as a critical building block in organic synthesis, most notably in the pharmaceutical industry.[1] It is a white to off-white solid at room temperature and is soluble in organic solvents, but has limited solubility in water.[1][2]

Physicochemical and Pharmacokinetic Data

The following table summarizes the key quantitative properties of 5-(4-chlorobutyl)-1-cyclohexyl-1H-tetrazole.

| Property | Value | Source(s) |

| Molecular Formula | C11H19ClN4 | [1][3] |

| Molecular Weight | 242.75 g/mol | [1][4] |

| Melting Point | 49-52 °C / 84.5-86.5 °C | [1][3][5] |

| Boiling Point (Predicted) | 425.2 ± 24.0 °C at 760 mmHg | [3][5] |

| Density (Predicted) | 1.29 - 1.3 g/cm³ | [3][5] |

| pKa (Predicted) | 1.23 ± 0.10 | [1][5] |

| XLogP3 | 2.61 | [3] |

| Appearance | White to off-white solid/powder | [1][2][3] |

| Storage Conditions | 2-8°C, Sealed in dry conditions | [1][5] |

Primary Uses and Applications

The principal application of 5-(4-chlorobutyl)-1-cyclohexyl-1H-tetrazole is its role as a key intermediate in the synthesis of the pharmaceutical agent Cilostazol.[1][6] Cilostazol is a potent phosphodiesterase III A (PDE3A) inhibitor.[5][7] The inhibition of this enzyme leads to antithrombotic, vasodilatory, and cardiotonic effects.[1][7] Consequently, Cilostazol is used to improve walking distance in patients with intermittent claudication.[1] The versatile chemical structure of 5-(4-chlorobutyl)-1-cyclohexyl-1H-tetrazole, featuring a reactive chlorobutyl group and a tetrazole ring, makes it a valuable precursor for creating more complex molecules.[1] Beyond its main use, it is also noted for applications in agricultural chemistry and material science research.[2]

Synthesis and Experimental Protocols

The synthesis of 5-(4-chlorobutyl)-1-cyclohexyl-1H-tetrazole is well-documented in patent literature. A common method involves a two-step process starting from 5-chlorovaleronitrile and cyclohexanol, which first form an amide intermediate. This intermediate is then cyclized to form the tetrazole ring.

Synthesis of Intermediate: 5-chloro-N-cyclohexyl valeramide

This protocol is based on methodologies described in patent literature.[6]

-

Reactants: 5-chlorovaleronitrile and cyclohexanol (mole ratio 1:1 to 1:2).[6]

-

Catalyst: Concentrated sulfuric acid (mole ratio of 5-chlorovaleronitrile to sulfuric acid is 1:4 to 1:12).[6]

-

Procedure:

-

Cool 300 grams of concentrated sulfuric acid in a 1L reaction vessel to 0-5 °C using an ice-salt bath.

-

Prepare a mixed solution of 5-chlorovaleronitrile (58.75 g) and cyclohexanol (75 g).

-

Add the mixed solution dropwise to the cooled sulfuric acid, maintaining the temperature between 0-5 °C.

-

After the addition is complete, hold the temperature for 30 minutes.

-

Gradually raise the temperature by 5 °C every 30 minutes until the reaction temperature reaches 25-30 °C.

-

Maintain the reaction at 25-30 °C for 4 hours, monitoring the reaction progress by gas chromatography until the 5-chlorovaleronitrile peak area is less than 1%.

-

Pour the reaction solution into 1000 g of crushed ice.

-

Extract the aqueous mixture with methyl isobutyl ketone (3 x 200 mL).

-

Combine the organic phases and wash with a sodium bicarbonate aqueous solution until neutral, followed by a saturated brine wash.

-

Dry the organic phase and concentrate under reduced pressure to obtain the crude product.

-

Recrystallize the crude solid from 400 mL of petroleum ether (60-90 °C) to yield white solid 5-chloro-N-cyclohexyl valeramide.

-

Synthesis of 5-(4-chlorobutyl)-1-cyclohexyl-1H-tetrazole

This protocol describes the cyclization step to form the final product.[8]

-

Reactants: N-(5-chloropentanoyl)-cyclohexylamine (the product from step 3.1) and phosphorus pentachloride.

-

Reagent: Trimethylsilyl azide.

-

Solvent: Toluene.

-

Procedure:

-

In a suitable reaction vessel, mix 12.8 g of N-(5-chloropentanoyl)-cyclohexylamine and 15.9 g of phosphorus pentachloride in 120 g of toluene at room temperature.

-

Stir the mixture for approximately 3 hours.

-

Add 9.8 g of trimethylsilyl azide to the reaction mixture.

-

Continue stirring at room temperature for about 16 hours.

-

Upon reaction completion, add 50 g of water and separate the organic phase.

-

Wash the organic phase with 40 g of water.

-

Evaporate the toluene completely under vacuum at a temperature of 45-50°C.

-

The resulting product is 1-cyclohexyl-5-(4-chlorobutyl)tetrazole (approx. 93% molar yield).[8]

-

Visualized Synthesis Workflow

The following diagram illustrates the general two-stage synthesis process for 5-(4-chlorobutyl)-1-cyclohexyl-1H-tetrazole.

Caption: Synthesis workflow for 5-(4-chlorobutyl)-1-cyclohexyl-1H-tetrazole.

Mechanism of Action and Signaling Pathways

It is crucial to distinguish the properties of the intermediate from the final active pharmaceutical ingredient. While 5-(4-chlorobutyl)-1-cyclohexyl-1H-tetrazole is a precursor to Cilostazol, there is limited publicly available information detailing its own specific biological activity or interactions with signaling pathways.

The pharmacological activity resides in the final product, Cilostazol. Cilostazol is a selective inhibitor of phosphodiesterase III A (PDE3A).[1][7] The inhibition of PDE3A in platelets and vascular smooth muscle leads to an increase in intracellular cyclic adenosine monophosphate (cAMP) levels. Elevated cAMP levels, in turn, prevent platelet aggregation and promote vasodilation.

The diagram below illustrates the signaling pathway affected by Cilostazol , the drug synthesized from the title compound.

Caption: Simplified signaling pathway of Cilostazol, a PDE3A inhibitor.

References

- 1. nbinno.com [nbinno.com]

- 2. innospk.com [innospk.com]

- 3. echemi.com [echemi.com]

- 4. 5-(4-chlorobutyl)-1-cyclohexyl-1H-tetrazole | C11H19ClN4 | CID 11218739 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. 5-(4-Chlorobutyl)-1-cyclohexanyl tetrazole | 73963-42-5 [chemicalbook.com]

- 6. CN100462360C - N-cyclohexyl-5-(4-chlorobutyl)-1H-tetrazole synthesis method - Google Patents [patents.google.com]

- 7. pharmaffiliates.com [pharmaffiliates.com]

- 8. 5-(4-Chlorobutyl)-1-cyclohexanyl tetrazole synthesis - chemicalbook [chemicalbook.com]

An In-depth Technical Guide on 4-Hydroxy-5-methoxy-2-pyridinecarboxylic Acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

Chemical and Physical Properties

Quantitative data for 4-Hydroxy-5-methoxy-2-pyridinecarboxylic acid is primarily available from chemical suppliers. A summary of these properties is presented in Table 1.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| CAS Number | 51727-04-9 | [1][2] |

| Molecular Formula | C₇H₇NO₄ | [2] |

| Molar Mass | 169.13 g/mol | [2] |

| Melting Point | 251-253 °C | [2] |

| Boiling Point (Predicted) | 531.6 ± 50.0 °C | [2] |

| Density (Predicted) | 1.437 ± 0.06 g/cm³ | [2] |

Synthesis and Isolation

A definitive seminal paper detailing the first discovery and isolation of this compound could not be identified in the current body of scientific literature. Similarly, a specific, detailed experimental protocol for its synthesis is not publicly available.

However, the synthesis of structurally similar compounds, such as substituted pyridinecarboxylic acids, has been documented. These methods can provide a conceptual framework for a potential synthetic route to this compound.

Hypothetical Synthetic Workflow

A potential synthetic approach could involve the construction of the pyridine ring with the desired substituents or the modification of a pre-existing pyridine scaffold. The following diagram illustrates a generalized logical workflow for the synthesis of a substituted pyridinecarboxylic acid, based on common organic chemistry principles.

Experimental Protocols for Related Compounds

While a specific protocol for the target molecule is unavailable, a patent for the preparation of 4-alkoxy-3-hydroxypicolinic acids (a structural isomer) provides a detailed experimental procedure that may be adapted by a skilled synthetic chemist.

Example Protocol: Synthesis of 3-Hydroxy-4-methoxypicolinic Acid (a structural isomer)

This process involves multiple steps, including the hydrolysis of a nitrile precursor.

-

Step 1: Hydrolysis of 3-Hydroxy-4-methoxypicolinonitrile. A 1 L, 3-neck round bottom flask is charged with 125 grams of KOH (1952 mmol, 88% assay) and 400 grams of water. The solution is mixed until the KOH dissolves. 3-Hydroxy-4-methoxypicolinonitrile (50 g, 334 mmol) is then added. The reaction is heated to 90°C and monitored by NMR analysis for completion (approximately 12 hours).

-

Step 2: Isolation of the Product. After cooling to ambient temperature, 12N HCl is added until the pH is 2-3, causing the product to precipitate. The solids are collected by filtration and washed with 10 mL of methanol and then 10 mL of MTBE. The product is dried overnight and then in a vacuum oven at 60°C.

Disclaimer: This protocol is for a structural isomer and would require significant modification and optimization for the synthesis of this compound.

Biological Activity and Signaling Pathways

There is currently no specific information in the scientific literature regarding the biological activity or associated signaling pathways of this compound. Research into the biological effects of this particular molecule appears to be an unexplored area.

For context, substituted pyridinecarboxylic acids are a class of compounds with diverse biological activities. For example, certain derivatives have been investigated as inhibitors of various enzymes. Should this compound be identified as a bioactive molecule, a hypothetical signaling pathway it might modulate is depicted below.

Conclusion

This compound is a known chemical entity with established basic physical properties. However, there is a notable absence of detailed scientific literature concerning its discovery, isolation from natural sources, and specific synthetic procedures. Furthermore, its biological activity remains uncharacterized. The information provided in this guide, particularly the synthetic methods for related compounds, may serve as a valuable starting point for researchers interested in the synthesis and potential pharmacological evaluation of this molecule. Future research is warranted to elucidate the synthetic pathways to this compound and to explore its potential biological functions.

References

Spectroscopic and Physicochemical Profile of 4-Hydroxy-5-methoxy-2-pyridinecarboxylic Acid: A Technical Overview

For the attention of: Researchers, scientists, and drug development professionals.

Physicochemical Properties

While detailed spectroscopic data is elusive, some fundamental properties of 4-Hydroxy-5-methoxy-2-pyridinecarboxylic acid have been reported.

| Property | Value | Source |

| CAS Number | 51727-04-9 | [1] |

| Molecular Formula | C₇H₇NO₄ | [1] |

| Molecular Weight | 169.13 g/mol | [2] |

| Predicted Boiling Point | 531.6±50.0 °C | [1] |

Experimental Protocols for Spectroscopic Analysis

The following sections outline detailed, generalized methodologies for the spectroscopic characterization of pyridine carboxylic acid derivatives like this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To determine the carbon-hydrogen framework of the molecule.

Instrumentation: A high-resolution NMR spectrometer (e.g., 400 MHz or higher) equipped with a broadband probe.

Sample Preparation:

-

Accurately weigh 5-10 mg of the analyte.

-

Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, Methanol-d₄, or D₂O). The choice of solvent will depend on the solubility of the compound.

-

Transfer the solution to a 5 mm NMR tube.

¹H NMR Spectroscopy Protocol:

-

Acquire a standard one-dimensional ¹H NMR spectrum.

-

Typical acquisition parameters include a 30-degree pulse, a spectral width of 12-16 ppm, a relaxation delay of 1-2 seconds, and an acquisition time of 2-4 seconds.

-

Process the spectrum by applying a Fourier transform, phase correction, and baseline correction.

-

Integrate the signals to determine the relative number of protons for each resonance. Chemical shifts for protons on a pyridine ring typically appear between 7.0 and 9.0 ppm, while methoxy protons are expected around 3.5-4.5 ppm. The carboxylic acid proton is highly deshielded and can appear as a broad singlet between 10-13 ppm.[3][4]

¹³C NMR Spectroscopy Protocol:

-

Acquire a proton-decoupled ¹³C NMR spectrum.

-

Typical acquisition parameters include a larger spectral width (e.g., 0-200 ppm), a longer relaxation delay (e.g., 2-5 seconds), and a larger number of scans to achieve adequate signal-to-noise.

-

The carbonyl carbon of the carboxylic acid is expected to resonate in the range of 160-180 ppm.[3] Aromatic carbons of the pyridine ring will appear in the 100-160 ppm region, and the methoxy carbon will be around 50-60 ppm.

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of the molecule.

Instrumentation: A mass spectrometer, such as a Quadrupole Time-of-Flight (Q-TOF) or Orbitrap instrument, coupled with an appropriate ionization source (e.g., Electrospray Ionization - ESI).

Sample Preparation:

-

Prepare a dilute solution of the sample (e.g., 1-10 µg/mL) in a suitable solvent such as methanol or acetonitrile/water.[5]

-

The sample can be introduced into the mass spectrometer via direct infusion or through a liquid chromatography (LC) system.[5]

Protocol:

-

Optimize the ESI source parameters (e.g., capillary voltage, nebulizer gas pressure, and drying gas temperature and flow rate) to achieve a stable signal.

-

Acquire the mass spectrum in both positive and negative ion modes to identify the [M+H]⁺ and [M-H]⁻ ions, respectively.

-

For structural elucidation, perform tandem mass spectrometry (MS/MS) on the parent ions to generate a fragmentation pattern. This can help to confirm the connectivity of the functional groups.

Infrared (IR) Spectroscopy

Objective: To identify the functional groups present in the molecule.

Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer, often equipped with an Attenuated Total Reflectance (ATR) accessory.

Protocol:

-

Record a background spectrum of the empty ATR crystal.[6]

-

Place a small amount of the solid sample directly onto the ATR crystal and apply pressure to ensure good contact.

-

Acquire the IR spectrum, typically in the range of 4000-400 cm⁻¹.[6]

-

Characteristic absorption bands for a carboxylic acid include a very broad O-H stretch from approximately 2500-3300 cm⁻¹ and a strong C=O stretch around 1700-1725 cm⁻¹.[4] Aromatic C=C and C=N stretching vibrations for the pyridine ring are expected in the 1400-1600 cm⁻¹ region.[7]

Ultraviolet-Visible (UV-Vis) Spectroscopy

Objective: To study the electronic transitions within the molecule.

Instrumentation: A dual-beam UV-Vis spectrophotometer.

Sample Preparation:

-

Prepare a dilute solution of the compound in a UV-transparent solvent (e.g., ethanol, methanol, or water). The concentration should be adjusted to yield an absorbance in the range of 0.1-1.0.

-

Use the same solvent as a blank for baseline correction.

Protocol:

-

Record the UV-Vis spectrum over a wavelength range of approximately 200-400 nm.

-

Pyridine and its derivatives typically exhibit π→π* transitions at shorter wavelengths and n→π* transitions at longer wavelengths.[8][9] The exact position of the absorption maxima will be influenced by the substituents on the pyridine ring and the pH of the solution.[8]

Logical Workflow for Compound Characterization

The following diagram illustrates a typical workflow for the synthesis and spectroscopic characterization of a novel chemical compound.

Caption: A generalized workflow for the synthesis and spectroscopic characterization of a chemical compound.

Signaling Pathways and Biological Activity

Due to the absence of specific biological data for this compound, we can look at the broader class of pyridine carboxylic acid derivatives for potential areas of interest. These compounds are known to exhibit a wide range of biological activities and can interact with various biological targets. For instance, different isomers and derivatives of pyridine carboxylic acids have been investigated as inhibitors of enzymes such as cyclooxygenases (COX-1 and COX-2) and as modulators of ion channels.[10] The structural features of the pyridine ring and the carboxylic acid group allow for interactions like π-π stacking and hydrogen bonding with biological macromolecules.[10] Further research would be required to determine if this compound interacts with any specific signaling pathways.

The diagram below illustrates a generalized signaling pathway that could be investigated for a novel pyridine carboxylic acid derivative with potential enzyme inhibitory activity.

Caption: A hypothetical signaling pathway showing the inhibitory action of a compound on a target enzyme.

References

- 1. This compound CAS#: 51727-04-9 [m.chemicalbook.com]

- 2. 3-Hydroxy-4-methoxypyridine-2-carboxylic acid | C7H7NO4 | CID 11041121 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. benchchem.com [benchchem.com]

- 6. benchchem.com [benchchem.com]

- 7. researchgate.net [researchgate.net]

- 8. UV-Vis Spectrum of Pyridine | SIELC Technologies [sielc.com]

- 9. ikm.org.my [ikm.org.my]

- 10. Exploring the Potential of Pyridine Carboxylic Acid Isomers to Discover New Enzyme Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

Crystal Structure of 4-Hydroxy-5-methoxy-2-pyridinecarboxylic Acid: A Technical Overview

For the attention of: Researchers, scientists, and drug development professionals.

This technical guide addresses the available information regarding the crystal structure of 4-hydroxy-5-methoxy-2-pyridinecarboxylic acid. Despite a comprehensive search of available scientific literature and crystallographic databases, the specific single-crystal X-ray diffraction data for this compound has not been publicly reported. The CAS number for this compound is 51727-04-9, and its molecular formula is C7H7NO4.[1] A hydrated form of this compound is also known.

While the crystal structure for the specific title compound is not available, this guide will provide a general overview of the experimental protocols used for determining the crystal structures of related pyridinecarboxylic acid derivatives and discuss the potential biological significance of this class of compounds.

Experimental Protocols for Crystal Structure Determination of Pyridinecarboxylic Acid Derivatives

The determination of the crystal structure of a compound like this compound would typically follow a well-established set of experimental procedures. These methodologies are crucial for obtaining high-quality crystals and accurate diffraction data.

Synthesis and Crystallization

The initial step involves the synthesis of the compound and subsequent crystallization to obtain single crystals suitable for X-ray diffraction.

Synthesis: The synthesis of pyridinecarboxylic acid derivatives can be achieved through various organic chemistry routes. For instance, a common method involves the oxidation of the corresponding substituted picoline.

Crystallization: Growing high-quality single crystals is often the most challenging step. Common techniques include:

-

Slow Evaporation: A saturated solution of the compound in a suitable solvent is allowed to evaporate slowly at a constant temperature.

-

Vapor Diffusion: A solution of the compound is placed in a sealed container with a second, more volatile solvent in which the compound is less soluble. Slow diffusion of the second solvent's vapor into the first solution reduces the solubility of the compound, promoting crystallization.

-

Cooling: A saturated solution of the compound at an elevated temperature is slowly cooled to induce crystallization.

Single-Crystal X-ray Diffraction (SCXRD)

Once suitable crystals are obtained, their structure is determined using single-crystal X-ray diffraction.

Data Collection: A single crystal is mounted on a goniometer and placed in an X-ray diffractometer. The crystal is rotated while being irradiated with a monochromatic X-ray beam. The diffracted X-rays are recorded by a detector, providing a diffraction pattern.

Structure Solution and Refinement: The diffraction data is processed to determine the unit cell dimensions and space group. The arrangement of atoms within the crystal lattice is then solved using computational methods and refined to achieve the best possible fit with the experimental data.

The logical workflow for crystal structure determination is illustrated in the following diagram:

Potential Biological Significance of Pyridinecarboxylic Acid Derivatives

Pyridinecarboxylic acids and their derivatives are known to exhibit a wide range of biological activities and are scaffolds for numerous pharmaceuticals.[2][3] While the specific biological role of this compound is not extensively documented in the provided search results, related compounds have shown various effects.

For instance, picolinic acid and other structurally related pyridine carboxylic acids have been studied for their effects on neurotoxicity.[4] Furthermore, derivatives of pyridine carboxylic acids have been investigated for their potential as enzyme inhibitors.[3] The biological activity of such compounds is often linked to their ability to interact with biological targets through hydrogen bonding and π-π stacking, which are facilitated by the pyridine ring and the carboxylic acid group.[2]

The general structure of pyridinecarboxylic acids and their derivatives allows for diverse substitutions, leading to a broad spectrum of pharmacological properties. A potential signaling pathway that could be influenced by such a molecule might involve enzyme inhibition, where the compound binds to the active site of an enzyme, modulating its activity.

A simplified, hypothetical signaling pathway illustrating enzyme inhibition is shown below:

Conclusion

References

- 1. This compound CAS#: 51727-04-9 [m.chemicalbook.com]

- 2. Exploring the Potential of Pyridine Carboxylic Acid Isomers to Discover New Enzyme Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Exploring the Potential of Pyridine Carboxylic Acid Isomers to Discover New Enzyme Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Action of picolinic acid and structurally related pyridine carboxylic acids on quinolinic acid-induced cortical cholinergic damage - PubMed [pubmed.ncbi.nlm.nih.gov]

The Ubiquitous Pyridine Carboxylic Acids: A Technical Guide to Their Natural Occurrence

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Pyridinecarboxylic acids and their derivatives represent a crucial class of heterocyclic compounds characterized by a pyridine ring substituted with one or more carboxyl groups. The three primary isomers—picolinic acid (pyridine-2-carboxylic acid), nicotinic acid (pyridine-3-carboxylic acid), and isonicotinic acid (pyridine-4-carboxylic acid)—form the backbone of a vast array of naturally occurring and synthetically derived molecules with profound biological activities.[1][2] This technical guide delves into the natural occurrence of these derivatives, their biosynthesis, physiological roles, and the experimental methodologies employed for their study. The inherent properties of the pyridine ring, such as its aromaticity and electron-deficient nature, facilitate interactions with biological targets, making these compounds highly significant in medicinal chemistry and drug development.[1]

Natural Occurrence of Pyridinecarboxylic Acid Derivatives

Pyridinecarboxylic acid derivatives are widespread in nature, found in organisms ranging from bacteria and fungi to plants and animals. These compounds play diverse roles, acting as vitamins, alkaloids, toxins, and signaling molecules.

In Microorganisms:

A number of pyridinecarboxylic acid derivatives with potent antibiotic and antitumor properties have been isolated from microorganisms.

-

Streptonigrin: Produced by Streptomyces flocculus, this aminoquinone alkaloid exhibits potent antitumor and antibiotic activities.[1][3]

-

Pyridomycin: Isolated from Dactylosporangium fulvum, this antibiotic is effective against mycobacteria, including Mycobacterium tuberculosis.[1][4][5]

-

Fusaric Acid: A mycotoxin produced by various Fusarium species, it acts as a phytotoxin and exhibits moderate toxicity to animals.[1][6][7]

In Plants:

Plants synthesize a variety of pyridinecarboxylic acid derivatives, many of which are classified as alkaloids and play roles in defense or as metabolic intermediates.

-

Nicotinic Acid (Niacin, Vitamin B3): A vital nutrient for most organisms, nicotinic acid is synthesized from the amino acid tryptophan in plants and animals.[8] It is a precursor to the essential coenzymes nicotinamide adenine dinucleotide (NAD) and nicotinamide adenine dinucleotide phosphate (NADP).[8]

-

Trigonelline: This alkaloid is found in numerous plant species, most notably in coffee beans (Coffea spp.) and fenugreek (Trigonella foenum-graecum).[2][9] It is involved in the plant's cell cycle and acts as an osmoprotectant.[9]

-

Plantagonine: An alkaloid containing an isonicotinic acid structure, isolated from Plantago psyllium.[1]

In Animals:

The primary pyridinecarboxylic acid derivative in animals is nicotinic acid and its metabolites, obtained through diet or synthesized from tryptophan. It plays a central role in cellular metabolism.[8][10]

Quantitative Data on Natural Occurrence

The concentration of pyridinecarboxylic acid derivatives in natural sources can vary significantly depending on the species, environmental conditions, and the specific part of the organism being analyzed.

| Derivative | Natural Source | Concentration Range | Reference(s) |

| Trigonelline | Green Coffee Beans (Coffea arabica) | 7.3 - 8.6 mg/g (as is) | [8] |

| Green Coffee Beans (Coffea robusta) | 7.3 ± 1.7 mg/g (as is) | [8] | |

| Roasted Coffee Beans (Coffea arabica) | Varies with roast, significant degradation occurs | [11][12] | |

| Fusaric Acid | Fusarium species (in culture on corn) | < 100 µg/g (low) to > 1000 µg/g (high) | [6][13][14] |

| Nicotinic Acid | Beef Liver (cooked) | ~14.7 mg per 85g serving | [15] |

| Chicken Breast (cooked) | ~10.3 mg per 3-ounce serving | [16] | |

| Tuna (canned, light) | ~10.5 mg per 3 oz | [17] | |

| Peanuts (peanut butter) | ~4.3 mg per 32g | [15] | |

| Brown Rice (cooked) | ~5.2 mg per 1 cup | [16] | |

| Portobello Mushrooms | ~7.5 mg per 1 cup | [17] | |

| Green Peas | ~3 mg per 1 cup | [17] |

Biosynthetic and Metabolic Pathways

The biosynthesis of pyridinecarboxylic acid derivatives follows diverse and complex pathways. Understanding these pathways is crucial for metabolic engineering and the development of novel therapeutic agents.

Tryptophan-Niacin Pathway

The de novo biosynthesis of nicotinic acid (niacin) from tryptophan is a fundamental metabolic pathway in many organisms.

Caption: The Tryptophan to Niacin (Nicotinic Acid) biosynthetic pathway.

Trigonelline Biosynthesis in Plants

Trigonelline is synthesized from nicotinic acid in a single methylation step.

Caption: Biosynthesis of Trigonelline from Nicotinic Acid.

Fusaric Acid Biosynthesis in Fusarium

Fusaric acid biosynthesis involves a polyketide synthase (PKS) and a non-ribosomal peptide synthetase (NRPS) system.

Caption: Simplified biosynthetic pathway of Fusaric Acid in Fusarium.

Experimental Protocols

The study of naturally occurring pyridinecarboxylic acid derivatives involves a series of experimental procedures for their extraction, isolation, purification, and characterization.

Extraction and Quantification of Trigonelline from Coffee Beans

This protocol is based on methods described for the analysis of bioactive compounds in coffee.[11][18]

1. Sample Preparation:

- Green or roasted coffee beans are finely ground to a homogenous powder.

- A known weight of the ground coffee (e.g., 1 g) is placed in a suitable extraction vessel.

2. Extraction:

- The powdered sample is extracted with a solvent mixture, typically methanol/water or ethanol/water, in a specific ratio (e.g., 1:1 v/v).

- Extraction can be performed using methods such as sonication, Soxhlet extraction, or accelerated solvent extraction for a defined period (e.g., 30-60 minutes).

- The mixture is then centrifuged, and the supernatant is collected. The extraction process may be repeated to ensure complete recovery.

3. Purification (Optional):

- For complex matrices, a solid-phase extraction (SPE) step may be employed to remove interfering compounds.

4. Quantification by High-Performance Liquid Chromatography (HPLC):

- Chromatographic System: A standard HPLC system equipped with a UV-Vis or Diode Array Detector (DAD) is used.

- Column: A C18 reversed-phase column is commonly employed.

- Mobile Phase: A gradient or isocratic elution with a mixture of an acidic aqueous solution (e.g., water with formic acid or phosphoric acid) and an organic solvent (e.g., methanol or acetonitrile) is used.

- Detection: Trigonelline is typically detected at a wavelength of approximately 264 nm.

- Quantification: The concentration is determined by comparing the peak area of the sample to a calibration curve prepared from trigonelline standards of known concentrations.

Isolation of Pyridomycin from Dactylosporangium fulvum

This protocol is a generalized procedure based on literature descriptions.[4][19]

1. Fermentation:

- Dactylosporangium fulvum is cultured in a suitable liquid medium under optimal conditions for pyridomycin production.

2. Extraction:

- The fermentation broth is separated from the mycelia by centrifugation or filtration.

- The supernatant is extracted with an organic solvent such as ethyl acetate.

3. Purification:

- The crude extract is concentrated under reduced pressure.

- The residue is subjected to column chromatography, often using silica gel or other suitable stationary phases.

- Fractions are eluted with a gradient of solvents (e.g., hexane/ethyl acetate or chloroform/methanol).

- Fractions containing pyridomycin, as monitored by thin-layer chromatography (TLC) or HPLC, are pooled.

- Further purification may be achieved by preparative HPLC.

4. Structure Elucidation:

- The structure of the isolated compound is confirmed using spectroscopic techniques such as Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy (1H, 13C, and 2D-NMR).

Conclusion

The natural occurrence of pyridinecarboxylic acid derivatives is vast and diverse, with these compounds playing critical roles in the metabolism and survival of a wide range of organisms. Their potent biological activities have made them invaluable scaffolds in drug discovery and development. A thorough understanding of their natural sources, biosynthesis, and physiological functions, coupled with robust experimental methodologies for their study, will continue to fuel research in medicinal chemistry, pharmacology, and biotechnology, paving the way for the development of new therapeutic agents and a deeper appreciation of the chemical intricacies of the natural world.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. Chemistry, Biosynthesis and Pharmacology of Streptonigrin: An Old Molecule with Future Prospects for New Drug Design, Development and Therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 4. medchemexpress.com [medchemexpress.com]

- 5. Pyridomycin | Working Group for New TB Drugs [newtbdrugs.org]

- 6. Production of fusaric acid by Fusarium species - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. ijpbs.com [ijpbs.com]

- 8. Non-destructive analysis of sucrose, caffeine and trigonelline on single green coffee beans by hyperspectral imaging - PMC [pmc.ncbi.nlm.nih.gov]

- 9. trigonelline biosynthesis | Pathway - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. Nutritional Aspect of Tryptophan Metabolism - PMC [pmc.ncbi.nlm.nih.gov]

- 11. pubs.acs.org [pubs.acs.org]

- 12. scholarworks.uni.edu [scholarworks.uni.edu]

- 13. researchgate.net [researchgate.net]

- 14. Production of fusaric acid by Fusarium species - PMC [pmc.ncbi.nlm.nih.gov]

- 15. vinmec.com [vinmec.com]

- 16. 8 Foods High in Niacin and Why You Need It [webmd.com]

- 17. goodrx.com [goodrx.com]

- 18. Comprehensive analysis of quality characteristics in main commercial coffee varieties and wild Arabica in Kenya - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Characterization of Pyridomycin B Reveals the Formation of Functional Groups in Antimycobacterial Pyridomycin - PMC [pmc.ncbi.nlm.nih.gov]

Biosynthesis of Methoxylated Pyridine Compounds: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methoxylated pyridine compounds represent a structurally diverse class of natural products and synthetic molecules with significant biological activities, ranging from potent alkaloids to valuable pharmaceuticals. The pyridine ring, a fundamental scaffold in these molecules, can be functionalized with methoxy groups, which critically influence their chemical properties, bioavailability, and mechanism of action. Understanding the biosynthetic pathways leading to these compounds is paramount for harnessing their therapeutic potential through synthetic biology approaches and for the development of novel drugs. This technical guide provides an in-depth overview of the core principles of methoxylated pyridine biosynthesis, detailing the key enzymatic steps, precursor molecules, and experimental methodologies used to elucidate these complex pathways.

Core Biosynthetic Principles

The biosynthesis of methoxylated pyridine compounds can be conceptually divided into two major stages: the formation of the pyridine ring scaffold and the subsequent functionalization of this ring, primarily through hydroxylation and subsequent O-methylation.

Pyridine Ring Formation

The pyridine ring in natural products is biosynthesized through several distinct pathways, with the primary precursors being derived from central metabolism.

-

From Aspartate and a C3 Unit: In many bacteria and some plants, the pyridine ring of NAD(P) is formed from aspartate and a triose phosphate derivative. This pathway, leading to quinolinic acid as a key intermediate, is a primary source of the pyridine ring for alkaloids like nicotine.[1][2]

-

From Tryptophan: Picolinic acid, a derivative of tryptophan metabolism via the kynurenine pathway, can also serve as a precursor for the pyridine ring in certain natural products.[3]

-

Non-enzymatic Formation: In some instances, the pyridine ring can be formed non-enzymatically from the condensation of a 1,5-dicarbonyl compound with ammonia or an amino acid.

Pyridine Ring Methoxylation

The introduction of a methoxy group onto the pyridine ring is a crucial tailoring step that enhances the chemical diversity and biological activity of these compounds. This process is typically a two-step enzymatic cascade involving:

-

Hydroxylation: An oxygenase, often a cytochrome P450 monooxygenase or a dioxygenase, catalyzes the introduction of a hydroxyl group onto the pyridine ring.[4][5][6][7] This activation of a C-H bond is a prerequisite for the subsequent methylation step.

-

O-Methylation: An S-adenosyl-L-methionine (SAM)-dependent O-methyltransferase (OMT) then transfers a methyl group from SAM to the newly introduced hydroxyl group, forming the methoxy moiety.[8]

Case Study: The Biosynthesis of Ricinine

Ricinine, a toxic alkaloid from the castor bean (Ricinus communis), is a well-studied example of a methoxylated pyridine compound. Its biosynthesis serves as an excellent model for understanding the principles outlined above.

The pyridine ring of ricinine is derived from nicotinic acid.[9][10] The biosynthesis is thought to proceed through the hydroxylation of the pyridine ring, followed by N-methylation and O-methylation. While the complete enzymatic pathway has not been fully elucidated, isotopic labeling studies have provided significant insights into the precursor-product relationships.

Quantitative Data from Isotopic Labeling Studies

The following table summarizes the incorporation of radiolabeled precursors into ricinine in Ricinus communis, demonstrating the contribution of nicotinic acid and succinic acid to its biosynthesis.

| Precursor | Plant Material | Incubation Time (h) | Percent Incorporation (%) | Reference |

| Nicotinic acid-7-¹⁴C | Excised Roots | 52 | 8.3 | [9] |

| Succinic acid-2,3-¹⁴C | Excised Roots | 52 | 0.88 | [9] |

| Nicotinic acid-7-¹⁴C | Intact Plant | - | 31.8 | [9] |

Note: The higher incorporation in the intact plant suggests that other tissues may contribute to a more efficient biosynthesis.

While the specific O-methyltransferase responsible for ricinine biosynthesis has not been definitively characterized, a putative O-methyltransferase from Ricinus communis has been identified through genomic studies (UniProt accession: B9RVR4).[11] Characterization of such an enzyme would involve heterologous expression and kinetic analysis. The following table provides representative kinetic data for a plant O-methyltransferase involved in flavonoid biosynthesis to illustrate the typical parameters determined in such studies.

| Enzyme | Substrate | Km (µM) | kcat (s⁻¹) | kcat/Km (s⁻¹M⁻¹) | Reference |

| TkTrm10 | tRNA-G | 0.18 ± 0.04 | (3.9 ± 0.3) x 10⁻³ | 2.2 x 10⁴ | [12] |

| TkTrm10 | SAM | 3-6 | - | - | [12] |

Experimental Protocols

Elucidating the biosynthesis of methoxylated pyridine compounds requires a combination of genetic, biochemical, and analytical techniques. Below are detailed methodologies for key experiments.

Isotopic Labeling Studies to Trace Precursors

Objective: To determine the metabolic precursors of a methoxylated pyridine compound.

Principle: A stable isotope-labeled precursor (e.g., ¹³C or ¹⁵N) is fed to the producing organism.[13] The incorporation and position of the label in the final product are then determined by mass spectrometry (MS) or nuclear magnetic resonance (NMR) spectroscopy, revealing the biosynthetic route.[14][15]

Protocol:

-

Precursor Selection and Synthesis: Choose a potential precursor based on known metabolic pathways. Synthesize the precursor with a stable isotope label (e.g., [methyl-¹³C]-L-methionine to trace the origin of the methoxy group).[16]

-

Feeding Experiment:

-

For plant systems, administer the labeled precursor through the roots of intact plants or to excised tissues in a suitable medium.[9]

-

For microbial systems, add the labeled precursor to the culture medium during a specific growth phase.

-

-

Extraction and Purification: After a suitable incubation period, harvest the biomass and extract the metabolites. Purify the target methoxylated pyridine compound using chromatographic techniques (e.g., HPLC).

-

Analytical Detection:

-

Mass Spectrometry: Analyze the purified compound by high-resolution MS to determine the mass shift corresponding to the incorporation of the stable isotope. Tandem MS (MS/MS) can be used to fragment the molecule and pinpoint the location of the label.

-

NMR Spectroscopy: For more detailed positional information, analyze the ¹³C-labeled compound by ¹³C-NMR. The position of the enriched carbon atom can be definitively assigned.

-

Characterization of a Putative O-Methyltransferase

Objective: To functionally characterize a candidate O-methyltransferase gene involved in pyridine methoxylation.

Principle: The candidate gene is cloned and expressed in a heterologous host (e.g., E. coli). The purified recombinant enzyme is then assayed for its ability to methylate the hydroxylated pyridine substrate in the presence of the methyl donor, SAM.[17]

Protocol:

-

Gene Identification and Cloning:

-

Identify candidate OMT genes in the genome of the producing organism through homology searches using known OMT sequences.[18]

-

Amplify the candidate gene from cDNA and clone it into an appropriate expression vector (e.g., pET vector for E. coli expression) with an affinity tag (e.g., His-tag) for purification.

-

-

Heterologous Expression and Purification:

-

Transform the expression construct into a suitable E. coli strain (e.g., BL21(DE3)).

-

Induce protein expression with IPTG and purify the recombinant protein from the cell lysate using affinity chromatography (e.g., Ni-NTA chromatography for His-tagged proteins).

-

-

Enzyme Assay:

-

The enzyme activity can be measured using various methods, including radiometric, spectrophotometric, or chromatographic assays.[19][20][21]

-

A General Spectrophotometric Coupled Enzyme Assay:

-

Prepare a reaction mixture containing assay buffer (e.g., 50 mM Tris-HCl, pH 7.5), the hydroxylated pyridine substrate, SAM, and the purified OMT.

-

This assay can be coupled to other enzymes that generate a product with a detectable change in absorbance. For example, the production of S-adenosyl-L-homocysteine (SAH), the byproduct of the methylation reaction, can be coupled to SAH hydrolase and adenosine deaminase to produce inosine, which can be monitored spectrophotometrically.[22]

-

Incubate the reaction at an optimal temperature (e.g., 30°C) and monitor the change in absorbance over time.

-

-

-

Kinetic Analysis:

-

Determine the Michaelis-Menten kinetic parameters (Km and kcat) by measuring the initial reaction rates at varying substrate (hydroxylated pyridine and SAM) concentrations.[23]

-

Fit the data to the Michaelis-Menten equation using non-linear regression analysis.

-

Visualizations

Biosynthetic Pathway of a Methoxylated Pyridine Compound

Caption: Proposed biosynthetic pathway for a methoxylated pyridine compound.

Experimental Workflow for O-Methyltransferase Characterization

References

- 1. maxapress.com [maxapress.com]

- 2. researchgate.net [researchgate.net]

- 3. The purification and kinetic properties of liver microsomal-catechol-o-methyltransferase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. pubs.acs.org [pubs.acs.org]

- 5. researchgate.net [researchgate.net]

- 6. Mechanisms of Cytochrome P450-Catalyzed Oxidations - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Mechanisms of Cytochrome P450-Catalyzed Oxidations - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Plant O-methyltransferases: molecular analysis, common signature and classification - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. ojs.library.okstate.edu [ojs.library.okstate.edu]

- 10. researchgate.net [researchgate.net]

- 11. uniprot.org [uniprot.org]

- 12. researchgate.net [researchgate.net]

- 13. Isotopic labeling - Wikipedia [en.wikipedia.org]

- 14. An Isotopic Labeling Approach Linking Natural Products with Biosynthetic Gene Clusters - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Methyl-Specific Isotope Labelling Strategies for NMR studies of Membrane Proteins - PMC [pmc.ncbi.nlm.nih.gov]

- 16. benchchem.com [benchchem.com]

- 17. Molecular characterization of O-methyltransferases involved in isoquinoline alkaloid biosynthesis in Coptis japonica - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Systematic Identification and Characterization of O-Methyltransferase Gene Family Members Involved in Flavonoid Biosynthesis in Chrysanthemum indicum L. [mdpi.com]

- 19. sigmaaldrich.com [sigmaaldrich.com]

- 20. benchchem.com [benchchem.com]

- 21. protocols.io [protocols.io]

- 22. A simplified characterization of S-adenosyl-l-methionine-consuming enzymes with 1-Step EZ-MTase: a universal and straightforward coupled-assay for in vitro and in vivo setting - PMC [pmc.ncbi.nlm.nih.gov]

- 23. youtube.com [youtube.com]

Navigating the Solubility Landscape of 4-Hydroxy-5-methoxy-2-pyridinecarboxylic Acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide addresses the solubility of 4-Hydroxy-5-methoxy-2-pyridinecarboxylic acid, a compound of interest in pharmaceutical and chemical research. Due to the limited availability of direct quantitative solubility data for this specific molecule, this document provides a comprehensive overview based on the physicochemical properties of structurally related compounds, particularly picolinic acid (pyridine-2-carboxylic acid). It includes a detailed experimental protocol for solubility determination and discusses the key factors influencing the solubility of pyridinecarboxylic acid derivatives. This guide aims to equip researchers with the necessary information to effectively work with and characterize this compound in various solvent systems.

Introduction

This compound is a substituted pyridinecarboxylic acid with potential applications in medicinal chemistry and materials science. Understanding its solubility is a critical first step in any research and development endeavor, as it directly impacts formulation, bioavailability, and reaction kinetics. This guide provides an in-depth look at its predicted solubility and offers a framework for its experimental determination.

Physicochemical Properties

To infer the solubility characteristics of this compound, it is useful to compare its predicted properties with those of a well-studied analogue, picolinic acid.

| Property | This compound | Picolinic Acid (Pyridine-2-carboxylic acid) |

| Molecular Formula | C₇H₇NO₄ | C₆H₅NO₂ |

| Molecular Weight | 169.13 g/mol | 123.11 g/mol |

| Predicted XLogP3-AA | 0.9 | 0.4 |

| Hydrogen Bond Donor Count | 2 | 1 |

| Hydrogen Bond Acceptor Count | 5 | 3 |

| Predicted pKa | Acidic (due to carboxylic acid) | ~5.2 (pyridinium ion) |

The presence of additional hydrogen bond donors (hydroxyl group) and acceptors (methoxy group) in this compound compared to picolinic acid suggests that its solubility will be highly dependent on the solvent's ability to form hydrogen bonds.

Predicted Qualitative Solubility Profile

Based on its molecular structure, a qualitative solubility profile for this compound can be predicted:

-

Water: Expected to be sparingly to moderately soluble. The carboxylic acid, hydroxyl, and pyridine nitrogen can all interact with water molecules. Solubility will be highly pH-dependent.

-

Polar Protic Solvents (e.g., Ethanol, Methanol): Likely to be soluble due to the potential for hydrogen bonding with the solvent.

-

Polar Aprotic Solvents (e.g., DMSO, DMF, Acetonitrile): Expected to have good solubility, particularly in highly polar solvents like DMSO and DMF.

-

Nonpolar Solvents (e.g., Toluene, Hexane): Predicted to be poorly soluble due to the polar nature of the molecule.

Quantitative Solubility Data of Picolinic Acid (Analogue)

The following table summarizes the experimentally determined mole fraction solubility of picolinic acid in three common solvents at various temperatures. This data can serve as a useful reference for estimating the solubility of this compound.

| Temperature (K) | Mole Fraction Solubility (x) in Water | Mole Fraction Solubility (x) in Ethanol | Mole Fraction Solubility (x) in Acetonitrile |

| 283.15 | 0.089 | 0.008 | 0.002 |

| 293.15 | 0.124 | 0.012 | 0.003 |

| 303.15 | 0.171 | 0.017 | 0.005 |

| 313.15 | 0.232 | 0.024 | 0.007 |

| 323.15 | 0.308 | 0.034 | 0.010 |

Data sourced from studies on picolinic acid solubility.[1]

Factors Influencing Solubility

The solubility of pyridinecarboxylic acids is a multifactorial property. The following diagram illustrates the key parameters that can influence the dissolution of this compound.

Caption: Key factors influencing the solubility of pyridinecarboxylic acids.

Experimental Protocol: Gravimetric Method for Solubility Determination

The following is a detailed protocol for the gravimetric determination of the solubility of this compound. This method is based on established procedures for similar compounds.[1]

Caption: Workflow for gravimetric solubility determination.

Materials:

-

This compound (high purity)

-

Selected solvent(s) of interest

-

Analytical balance

-

Thermostatically controlled shaker or water bath

-

Sealed vials

-

Syringes and syringe filters (e.g., 0.22 µm PTFE)

-

Drying oven or vacuum desiccator

Procedure:

-

Preparation: Add an excess amount of this compound to a known volume or mass of the selected solvent in a sealed vial. The presence of undissolved solid is crucial to ensure saturation.

-

Equilibration: Place the vial in a thermostatically controlled shaker set to the desired temperature. Agitate the mixture for a sufficient period (typically 24-72 hours) to ensure equilibrium is reached.

-

Sampling: Cease agitation and allow the vial to rest in the constant temperature bath for at least 2 hours to allow the excess solid to settle. Carefully withdraw a known volume of the clear supernatant using a syringe fitted with a filter. The syringe and filter should be pre-equilibrated to the experimental temperature.

-

Mass Determination: Dispense the filtered saturated solution into a pre-weighed container. Record the exact mass of the solution.

-

Solvent Evaporation: Remove the solvent from the container. This can be achieved by gentle heating in an oven (at a temperature below the compound's decomposition point) or under vacuum.

-

Final Weighing: Once the solvent is completely evaporated and the solid residue is dry, weigh the container again. The difference between this mass and the initial mass of the container is the mass of the dissolved solute.

-

Calculation: Calculate the solubility using the mass of the dissolved solute and the mass or volume of the solvent in the aliquot.

Conclusion

References

An In-depth Technical Guide to the Physicochemical Characteristics of Hydroxy-Methoxy-Pyridinecarboxylic Acid Isomers

Audience: Researchers, scientists, and drug development professionals.

Core Physicochemical Characteristics of 3-Hydroxy-4-methoxypyridine-2-carboxylic acid

This section summarizes the key physical and chemical properties of 3-Hydroxy-4-methoxypyridine-2-carboxylic acid. The data is compiled from both experimental findings and computational predictions.

Data Presentation

| Property | Value | Data Type | Reference |

| Molecular Formula | C₇H₇NO₄ | --- | [1] |

| Molecular Weight | 169.13 g/mol | --- | [1][2] |

| CAS Number | 210300-09-7 | --- | [1] |

| Melting Point | 219 °C | Experimental | [3] |

| Boiling Point | 445.7 ± 45.0 °C | Predicted | [4] |

| Density | 1.437 ± 0.06 g/cm³ | Predicted | [4] |

| XLogP3-AA | 0.9 | Predicted | [2] |

| Hydrogen Bond Donor Count | 2 | Computed | [2] |

| Hydrogen Bond Acceptor Count | 5 | Computed | [2] |

| Topological Polar Surface Area | 79.7 Ų | Computed | [2] |

| Exact Mass | 169.03750770 Da | Computed | [2] |

| Monoisotopic Mass | 169.03750770 Da | Computed | [2] |

Spectral Analysis Data

Spectral data is crucial for the unambiguous identification and characterization of the compound. The following data has been reported for 3-Hydroxy-4-methoxypyridine-2-carboxylic acid.

Nuclear Magnetic Resonance (NMR) Spectroscopy[3][5]

-

¹H NMR (400 MHz, DMSO-d₆) δ:

-

8.04 (d, J = 6.4 Hz, 1H)

-

7.39 - 7.40 (d, J = 6.5 Hz, 1H)

-

4.04 (s, 3H)

-

-

¹³C NMR (101 MHz, DMSO-d₆) δ:

-

164.16 - 164.2

-

162.03

-

152.52

-

132.32

-

126.57

-

109.13

-

57.35

-

Mass Spectrometry (MS)[3][5]

-

High-Resolution Mass Spectrometry (HRMS-ESI m/z):

-

Calculated for C₇H₇NO₄: 169.0379

-

Found: 169.0375

-

Experimental Protocols

The following section details the synthetic procedure for 3-Hydroxy-4-methoxypyridine-2-carboxylic acid, which can serve as a methodological reference.

Synthesis of 3-Hydroxy-4-methoxypicolinic acid via Hydrolysis[5]

This protocol describes the conversion of 3-Hydroxy-4-methoxypicolinonitrile to the corresponding carboxylic acid.

Materials and Equipment:

-

3-Hydroxy-4-methoxypicolinonitrile

-

Potassium hydroxide (KOH)

-

Water

-

12N Hydrochloric acid (HCl)

-

Methanol (MeOH)

-

Methyl tert-butyl ether (MTBE)

-

1 L, 3-neck round bottom flask

-

Mechanical stirrer

-

Thermal well and condenser with N₂ inlet

-

Filtration apparatus

-

Vacuum oven

Procedure:

-

Preparation of KOH Solution: In a 1 L, 3-neck round bottom flask equipped with a mechanical stirrer, thermal well, and condenser, dissolve 125 g of KOH (88% assay) in 400 g of water. Stir until the KOH is fully dissolved.

-

Reaction Initiation: Add 50 g (334 mmol) of 3-Hydroxy-4-methoxypicolinonitrile to the KOH solution.

-

Heating: Heat the reaction mixture to 90 °C.

-

Reaction Monitoring: Monitor the reaction progress by NMR analysis until completion (approximately 12 hours).

-

Cooling and Precipitation: Once the reaction is complete, allow the solution to cool to ambient temperature and let it stand overnight.

-

Acidification: Add 12N HCl to the cooled solution until the pH reaches 2-3. This will cause the product to precipitate out of the solution.

-

Isolation: Collect the precipitated solids by filtration.

-

Washing: Wash the collected product with 10 mL of methanol followed by 10 mL of MTBE.

-

Drying: Air-dry the product overnight, then place it in a vacuum oven at 60 °C for 4 hours to yield the final product, 3-hydroxy-4-methoxy picolinic acid.[5]

Mandatory Visualizations

Synthetic Workflow Diagram

The following diagram illustrates the synthetic pathway for the preparation of 3-Hydroxy-4-methoxypicolinic acid from its nitrile precursor.

Caption: Synthetic pathway for 3-Hydroxy-4-methoxypicolinic acid.

Biological Context and Potential Applications

While no specific signaling pathways involving 3-Hydroxy-4-methoxypyridine-2-carboxylic acid have been detailed in the reviewed literature, its structural motifs are of interest to medicinal and agricultural chemists.

-

Agricultural Research: This compound has been noted as agriculturally important and is found in several plant species. It has been shown to inhibit the bc1 complex, a key component in the mitochondrial electron transport chain, suggesting potential applications as a fungicide.[6]

-

Pharmaceutical Development: As a substituted pyridine carboxylic acid, it serves as a valuable building block in the synthesis of more complex bioactive molecules and is used as a pharmaceutical intermediate.[4] Its potential antioxidant and anti-inflammatory properties make it a candidate for further investigation in drug development.[4]

-

Research Chemical: It is primarily available as a research chemical, utilized in the exploration and synthesis of novel compounds.[]

References

- 1. chemscene.com [chemscene.com]

- 2. 3-Hydroxy-4-methoxypyridine-2-carboxylic acid | C7H7NO4 | CID 11041121 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. rsc.org [rsc.org]

- 4. Cas 210300-09-7,3-Hydroxy-4-Methoxypyridine-2-carboxylic acid | lookchem [lookchem.com]

- 5. US9475771B2 - Process for the preparation of 4-alkoxy-3-hydroxypicolinic acids - Google Patents [patents.google.com]

- 6. 3-Hydroxy-4-methoxypyridine-2-carboxylic acid | 210300-09-7 | KIA30009 [biosynth.com]

Methodological & Application

Application Notes and Protocols for the Analysis of 4-Hydroxy-5-methoxy-2-pyridinecarboxylic acid

Audience: Researchers, scientists, and drug development professionals.

Introduction: 4-Hydroxy-5-methoxy-2-pyridinecarboxylic acid is a pyridine derivative of interest in pharmaceutical and chemical research. Accurate and reliable analytical methods are crucial for its quantification in various matrices, for purity assessment, and for monitoring its synthesis. These application notes provide detailed protocols for the analysis of this compound using High-Performance Liquid Chromatography with UV detection (HPLC-UV) and Liquid Chromatography with Mass Spectrometry (LC-MS).

Section 1: High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

This section outlines a reversed-phase HPLC method for the quantification and purity evaluation of this compound. The method is based on established principles for the analysis of related pyridinecarboxylic acid derivatives.[1][2][3][4]

Quantitative Data Summary

| Parameter | Value |

| Column | C18 reversed-phase (e.g., LiChrosorb® 100 RP-18), 250 x 4.0 mm, 5 µm |

| Mobile Phase | Acetonitrile : 0.01 M Phosphate Buffer (pH 2.0) (Gradient or Isocratic) |

| Flow Rate | 1.0 - 1.5 mL/min |

| Detection Wavelength | 239 nm |

| Injection Volume | 10 - 20 µL |

| Column Temperature | Ambient or 30 °C |

| Internal Standard | Phenacetin (optional) |

Experimental Protocol

1. Materials and Reagents:

-

This compound reference standard

-

Acetonitrile (HPLC grade)

-

Potassium dihydrogen phosphate (KH₂PO₄)

-

Phosphoric acid (H₃PO₄)

-

Water (HPLC grade)

-

Methanol (for sample preparation)

2. Preparation of Solutions:

-

0.01 M Phosphate Buffer (pH 2.0): Dissolve 1.36 g of KH₂PO₄ in 1 L of HPLC grade water. Adjust the pH to 2.0 with phosphoric acid.

-

Mobile Phase: Prepare the desired composition of acetonitrile and phosphate buffer. For example, a 30:70 (v/v) mixture of acetonitrile and phosphate buffer. Degas the mobile phase before use.

-

Standard Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve it in 10 mL of methanol.

-

Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to achieve concentrations in the desired calibration range (e.g., 1 - 100 µg/mL).

-

Sample Preparation: Dissolve the sample containing this compound in a suitable solvent (e.g., methanol or mobile phase) to a known concentration. Filter the sample through a 0.45 µm syringe filter before injection.

3. HPLC System and Conditions:

-

HPLC System: A standard HPLC system equipped with a pump, autosampler, column oven, and UV detector.

-